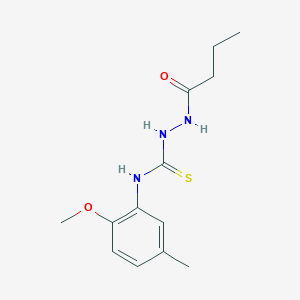![molecular formula C15H11ClN4O3 B4845863 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid](/img/structure/B4845863.png)
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid
Overview
Description
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system and plays a critical role in the host defense against bacterial infections. TLR4 signaling is also involved in the pathogenesis of various inflammatory and autoimmune diseases. TAK-242 has been shown to have potential therapeutic applications in the treatment of sepsis, inflammatory bowel disease, and other inflammatory disorders.
Mechanism of Action
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid selectively inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules. This leads to the suppression of pro-inflammatory cytokine production and the inhibition of the inflammatory response.
Biochemical and Physiological Effects:
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid has been shown to have a range of biochemical and physiological effects. In animal models of sepsis, 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid has also been shown to reduce the infiltration of immune cells into inflamed tissues, reduce tissue damage, and promote tissue repair.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid is its specificity for TLR4 signaling, which allows for the selective inhibition of the inflammatory response without affecting other immune pathways. Additionally, 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid has been shown to have a favorable safety profile in preclinical and clinical studies. However, a limitation of 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the research on 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid. One area of interest is the potential use of 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid in combination with other therapies for the treatment of inflammatory disorders. Another area of interest is the development of more potent and soluble analogs of 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid. Additionally, further studies are needed to fully understand the mechanism of action of 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid and its potential applications in other disease settings.
Scientific Research Applications
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In animal models of sepsis, 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid has been shown to improve survival and reduce inflammation. Inflammatory bowel disease models have shown 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid to reduce inflammation and promote tissue repair. Additionally, 3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid has been shown to have potential applications in the treatment of other inflammatory disorders, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
3-[[1-(4-chlorophenyl)tetrazol-5-yl]methoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3/c16-11-4-6-12(7-5-11)20-14(17-18-19-20)9-23-13-3-1-2-10(8-13)15(21)22/h1-8H,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJQXFBFVIJMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[2-(2-chlorophenyl)-1-pyrrolidinyl]-2-oxoethyl}-5-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B4845781.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4845784.png)
![2-(3,4-dimethoxybenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4845792.png)
![1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B4845801.png)
![2-{[2-(2-bromo-4-chlorophenoxy)ethyl]thio}pyrimidine](/img/structure/B4845814.png)

![2-({5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4845828.png)
![2-{[5-(4-isobutoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4845835.png)
![1-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4845842.png)


![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4845879.png)

![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-bromo-6-methoxyphenyl acetate](/img/structure/B4845891.png)